molecular formula C19H24ClN7O3 B4318183 4-CHLORO-N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLBENZOHYDRAZIDE

4-CHLORO-N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLBENZOHYDRAZIDE

Cat. No.: B4318183
M. Wt: 433.9 g/mol
InChI Key: BLBDYNKYXQPQSX-UHFFFAOYSA-N
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Description

4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to a triazine ring, which is further substituted with morpholine groups. This unique structure imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

4-chloro-N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN7O3/c1-25(24-16(28)14-2-4-15(20)5-3-14)17-21-18(26-6-10-29-11-7-26)23-19(22-17)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBDYNKYXQPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and morpholine.

    Substitution Reactions: The chloro group is introduced via a substitution reaction using chlorinating agents.

    Hydrazide Formation: The benzohydrazide moiety is attached through a condensation reaction involving hydrazine derivatives and the triazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base to facilitate the substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified chemical properties.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The triazine ring and morpholine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyloctanohydrazide: Shares a similar triazine core but with different substituents.

    N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methylbenzohydrazide: Lacks the chloro group, leading to different reactivity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLBENZOHYDRAZIDE
Reactant of Route 2
4-CHLORO-N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLBENZOHYDRAZIDE

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